molecular formula C15H16N4O2S B5231326 N',2-bis(2-methoxyphenyl)diazenecarbothiohydrazide

N',2-bis(2-methoxyphenyl)diazenecarbothiohydrazide

Cat. No. B5231326
M. Wt: 316.4 g/mol
InChI Key: IRUYXBIBVHZVDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,2-bis(2-methoxyphenyl)diazenecarbothiohydrazide, also known as MTT, is a synthetic compound used in scientific research for a variety of purposes. It is a yellow-colored powder that is soluble in organic solvents. MTT is a diazenecarbothiohydrazide derivative that has been widely used as a reagent in biological assays.

Mechanism of Action

The mechanism of action of N',2-bis(2-methoxyphenyl)diazenecarbothiohydrazide is not fully understood, but it is believed to involve the reduction of N',2-bis(2-methoxyphenyl)diazenecarbothiohydrazide to formazan by cellular enzymes. The reduction of N',2-bis(2-methoxyphenyl)diazenecarbothiohydrazide is thought to occur in the mitochondria of living cells. The exact enzymes involved in the reduction of N',2-bis(2-methoxyphenyl)diazenecarbothiohydrazide are not known, but it is believed that they are present in all living cells.
Biochemical and Physiological Effects:
N',2-bis(2-methoxyphenyl)diazenecarbothiohydrazide is generally considered to be non-toxic to living cells. However, it has been shown to have some effects on cellular metabolism. N',2-bis(2-methoxyphenyl)diazenecarbothiohydrazide has been shown to inhibit the activity of some enzymes involved in cellular respiration. It has also been shown to induce the production of reactive oxygen species in some cells.

Advantages and Limitations for Lab Experiments

N',2-bis(2-methoxyphenyl)diazenecarbothiohydrazide is a widely used reagent in scientific research due to its ease of use and reliability. The assay is relatively simple and can be carried out in a laboratory setting. However, there are some limitations to the use of N',2-bis(2-methoxyphenyl)diazenecarbothiohydrazide. The assay is not suitable for all cell types and can give false positive or false negative results in some cases.

Future Directions

There are many potential future directions for the use of N',2-bis(2-methoxyphenyl)diazenecarbothiohydrazide in scientific research. One area of interest is the development of new assays using N',2-bis(2-methoxyphenyl)diazenecarbothiohydrazide. There is also interest in understanding the mechanism of action of N',2-bis(2-methoxyphenyl)diazenecarbothiohydrazide in more detail. Additionally, there is interest in exploring the potential use of N',2-bis(2-methoxyphenyl)diazenecarbothiohydrazide in the diagnosis and treatment of diseases such as cancer.

Synthesis Methods

The synthesis of N',2-bis(2-methoxyphenyl)diazenecarbothiohydrazide involves the reaction between 2-methoxyaniline and thiosemicarbazide in the presence of nitrous acid. The reaction yields a diazonium salt which is then reacted with 2-methoxyphenylhydrazine to produce N',2-bis(2-methoxyphenyl)diazenecarbothiohydrazide. The synthesis of N',2-bis(2-methoxyphenyl)diazenecarbothiohydrazide is relatively simple and can be carried out in a laboratory setting.

Scientific Research Applications

N',2-bis(2-methoxyphenyl)diazenecarbothiohydrazide has been used in a variety of scientific research applications, including cell viability assays, enzyme assays, and protein binding assays. N',2-bis(2-methoxyphenyl)diazenecarbothiohydrazide is commonly used to assess the viability of cells in culture. The compound is taken up by living cells and converted to formazan, a purple-colored product. The amount of formazan produced is proportional to the number of viable cells present.

properties

IUPAC Name

1-(2-methoxyanilino)-3-(2-methoxyphenyl)iminothiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O2S/c1-20-13-9-5-3-7-11(13)16-18-15(22)19-17-12-8-4-6-10-14(12)21-2/h3-10,16H,1-2H3,(H,18,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRUYXBIBVHZVDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NNC(=S)N=NC2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Methoxyanilino)-3-(2-methoxyphenyl)iminothiourea

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